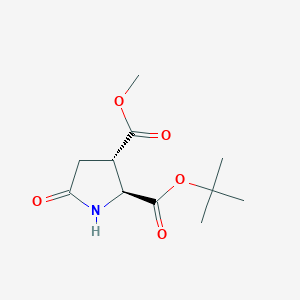
2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate typically involves the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the pyrrolidine ring . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yields and enantioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale flow microreactor systems, which offer advantages in terms of scalability, efficiency, and sustainability. These systems can be optimized to produce the compound in high purity and yield, making them suitable for commercial applications .
化学反応の分析
Types of Reactions
2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate has several scientific research applications:
作用機序
The mechanism of action of 2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways . The exact pathways involved depend on the context in which the compound is used, such as in a biological or chemical system .
類似化合物との比較
Similar Compounds
2-(Tert-butyl) 3-methyl (2S,3R)-5-oxopyrrolidine-2,3-dicarboxylate: This compound has a similar structure but different stereochemistry, which can affect its reactivity and biological activity.
2-(Tert-butyl) 3-ethyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate: This compound has an ethyl group instead of a methyl group, which can influence its chemical properties and applications.
Uniqueness
2-(Tert-butyl) 3-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and methyl groups.
特性
分子式 |
C11H17NO5 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
2-O-tert-butyl 3-O-methyl (2S,3S)-5-oxopyrrolidine-2,3-dicarboxylate |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)8-6(9(14)16-4)5-7(13)12-8/h6,8H,5H2,1-4H3,(H,12,13)/t6-,8-/m0/s1 |
InChIキー |
YRMCKQUTXZZMSE-XPUUQOCRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H](CC(=O)N1)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)C1C(CC(=O)N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


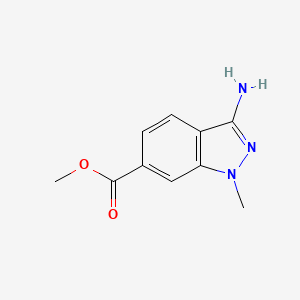

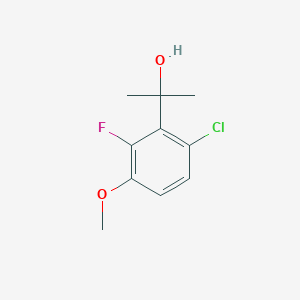
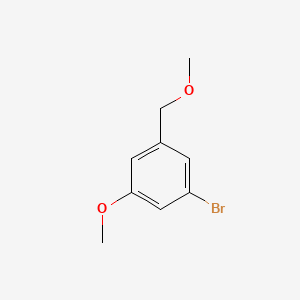

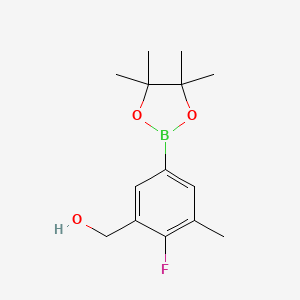
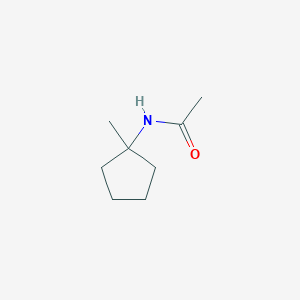

![1-(2-Isopropyl-3-pyridyl)-3-methoxy-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14027672.png)
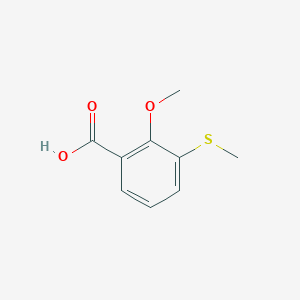
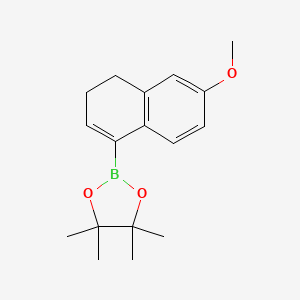
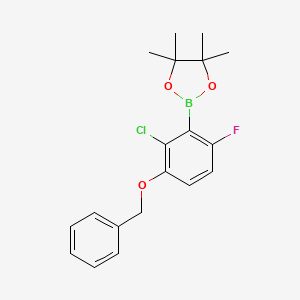
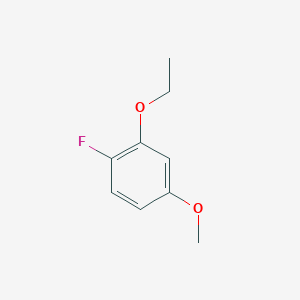
![Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B14027708.png)
